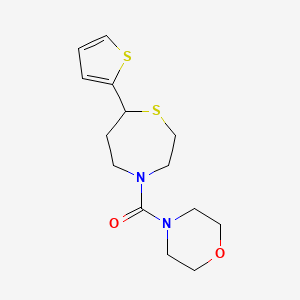

4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Description

4-(Morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring. This scaffold is substituted at position 4 with a morpholine-4-carbonyl group and at position 7 with a thiophen-2-yl moiety.

Properties

IUPAC Name |

morpholin-4-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S2/c17-14(16-5-8-18-9-6-16)15-4-3-13(20-11-7-15)12-2-1-10-19-12/h1-2,10,13H,3-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMOQRGZDZOIAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CS2)C(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common method includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the morpholine and thiophene groups via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives.

Scientific Research Applications

4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in core rings, substituents, and functional groups, leading to variations in physicochemical and biological properties. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

- Core Ring Systems : The 1,4-thiazepane ring in the target compound differs from six-membered piperazine (e.g., 7f) or diazepane (I12) rings. Larger rings like thiazepane may offer conformational flexibility, influencing binding to biological targets .

- Substituent Effects: The morpholine-4-carbonyl group in the target compound contrasts with sulfonyl (BJ39086) or nitroaryl-piperazine (7f) groups. Thiophen-2-yl vs. furan-2-yl (BJ39086): Thiophene’s sulfur atom increases lipophilicity and may enhance membrane permeability compared to furan’s oxygen .

- Biological Activity : While the target compound’s activity is unreported, pyridine derivatives with thiophen-2-yl groups () show potent CDK2 inhibition (IC50: 0.24–0.93 µM), suggesting that the thiophene moiety contributes to kinase binding .

Physicochemical Properties

- Melting Points : Analogs like 7f and 8a () exhibit melting points between 128–149°C, influenced by crystallinity and intermolecular interactions (e.g., π-stacking of aromatic groups). The absence of data for the target compound highlights a gap for future characterization .

- Spectroscopic Data : IR and NMR spectra for analogs () confirm functional groups (e.g., C=O at ~1680 cm⁻¹ in 7f) and aromatic proton environments (δ 6.5–8.0 ppm in 1H-NMR). Similar analyses would clarify the target compound’s structure .

Biological Activity

The compound 4-(morpholine-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a member of the thiazepane family, which are cyclic compounds containing sulfur and nitrogen in their structure. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.34 g/mol. The presence of the morpholine ring contributes to its pharmacological profile, while the thiophene moiety enhances its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thiazepane derivatives exhibit significant antimicrobial properties. A study reported that compounds similar to this compound showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazepane derivatives has been explored in several studies. In vitro assays indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests that they may be useful in treating inflammatory diseases.

Anticancer Properties

Thiazepane derivatives have also been investigated for their anticancer activity. A notable study found that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .

The biological activities of this compound are likely mediated by its ability to interact with specific biological targets. Molecular docking studies suggest that this compound can bind effectively to enzymes involved in inflammation and cancer progression .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazepane derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, administration of this compound resulted in decreased swelling and pain scores compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.